

Comparative study of corrosion inhibition efficiency of triazole derivatives

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Compound of Interest

Compound Name: 3-Amino-5-mercapto-1,2,4-triazole

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A Comparative Analysis of Triazole Derivatives as Corrosion Inhibitors

Triazole derivatives have garnered significant attention in the field of materials science as effective corrosion inhibitors for various metals and their alloys, particularly in aggressive acidic environments.[1][2][3][4] Their efficacy is primarily attributed to the presence of nitrogen heteroatoms and π -electrons within the triazole ring, which facilitate the adsorption of these molecules onto the metal surface, forming a protective barrier against corrosive species.[2][4][5] This guide provides a comparative study of the corrosion inhibition efficiency of several triazole derivatives, supported by quantitative experimental data and detailed methodologies.

Quantitative Comparison of Inhibition Efficiency

The performance of various triazole derivatives as corrosion inhibitors has been extensively evaluated using electrochemical techniques such as Potentiodynamic Polarization (PDP) and Electrochemical Impedance Spectroscopy (EIS), as well as the weight loss method. The following tables summarize the inhibition efficiencies of selected triazole derivatives on different metals in acidic media.

Table 1: Inhibition Efficiency of Triazole Derivatives on Carbon Steel in 1M HCl

Triazole Derivative	Concentration	Inhibition Efficiency (%) - EIS	Inhibition Efficiency (%) - PDP	Reference
(Z)-3-(1-(2-(4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)hydrazono)ethyl)-2H-chromen-2-one (TZ1)	10 ⁻³ M	94.6	94.2	
5-(2-(9H-fluoren-9-ylidene)hydrazinyl)-4-amino-4H-1,2,4-triazole-3-thiol (TZ2)	10 ⁻³ M	91.8	91.5	
Ethyl 2-(4-phenyl-1H-1,2,3-triazol-1-yl)acetate [Tria-CO2Et]	1.0 x 10 ⁻³ M	95.3	-	[6]
2-(4-phenyl-1H-1,2,3-triazol-1-yl)acetohydrazide [Tria-CONHNH2]	1.0 x 10 ⁻³ M	95.0	-	[6]
5-(4-pyridyl)-3-mercapto-1,2,4-triazole (PMT)	0.5 mM	-	97.1 (from weight loss)	[7]
3-(4-ethyl-5-mercapto-1,2,4-triazol-3-yl)-1-phenylpropanone (EMTP)	-	-	97 (from weight loss at 303 K)	[8]

Table 2: Inhibition Efficiency of Other Triazole Derivatives

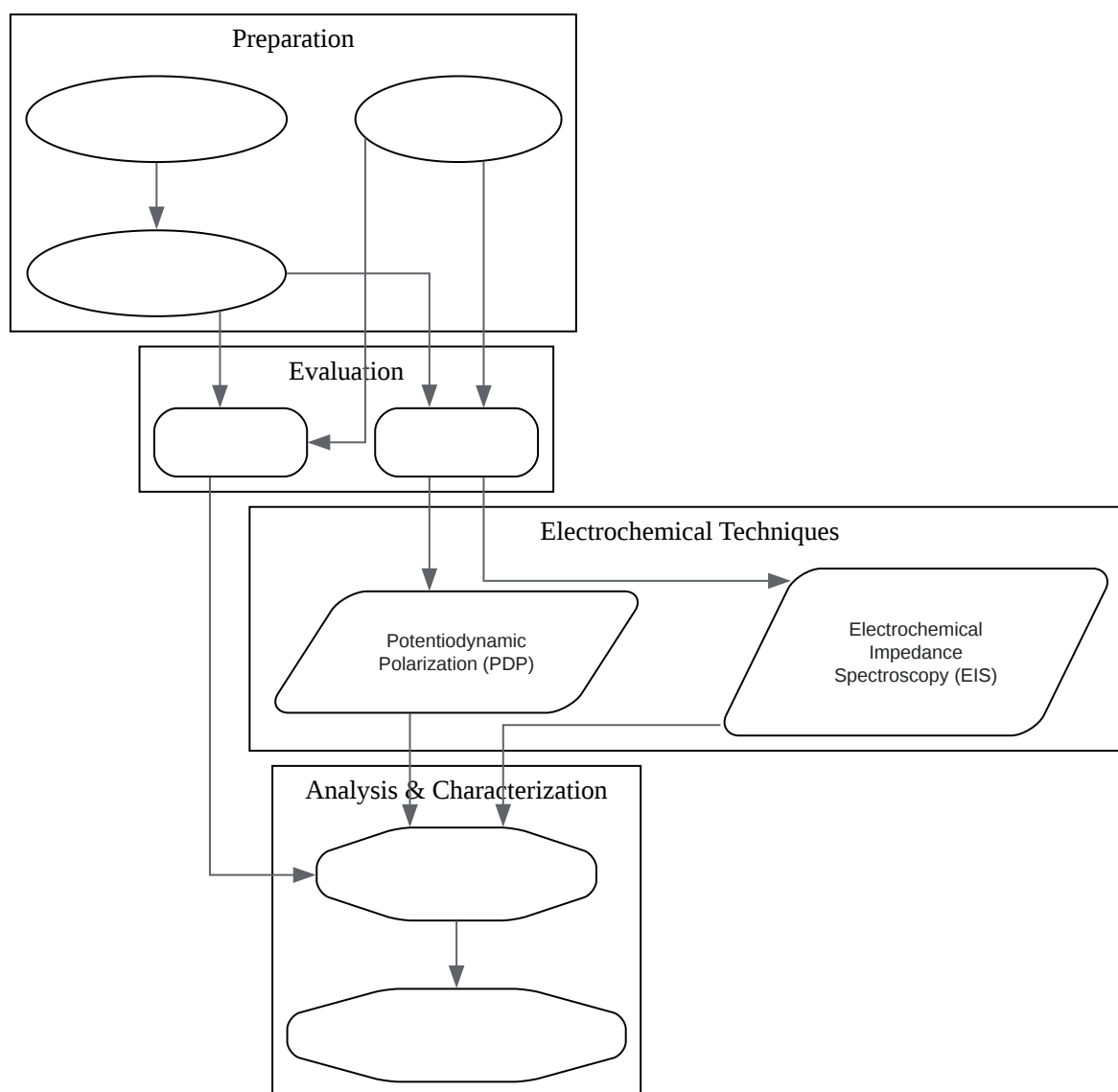
Triazole Derivative	Metal/Alloy	Corrosive Medium	Concentration	Inhibition Efficiency (%)	Method	Reference
3-amino-5-mercapto-1,2,4-triazole (AMT)	AA2024 Aluminium Alloy	3.5 wt.% NaCl	1.5 g/L	>90 (inferred from high film resistance)	EIS	[9][10]
N-decyl-3-amino-1,2,4-triazole (TN10)	Cu-40Zn Alloy	3% NaCl	0.5 mM	up to 95	EIS, PDP, Weight Loss	[11][12]
4-amino-3-methyl-1,2,4-triazole-5-thione (MTSNH)	Cu60Zn40 Alloy	3% NaCl	10^{-3} M	>90 (inferred)	EIS, PDP	[13]
Hexaconazole	Ordinary Steel	1M HCl	10^{-3} M	92	Weight Loss	[14]
Bromuconazole	Ordinary Steel	1M HCl	10^{-3} M	90	Weight Loss	[14]

Mechanism of Corrosion Inhibition

The protective action of triazole derivatives is based on their ability to adsorb onto the metal surface, which can occur through physical adsorption (physisorption), chemical adsorption (chemisorption), or a combination of both.[6][15][16] The heteroatoms (N and S) in the triazole ring act as active centers for adsorption.[17] This adsorption process forms a protective film that acts as a barrier, hindering the diffusion of corrosive agents to the metal surface and thereby inhibiting both anodic and cathodic reactions.[17][18]

Experimental Workflow and Methodologies

The evaluation of a potential corrosion inhibitor typically follows a systematic workflow.



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Experimental workflow for evaluating corrosion inhibitors.

Detailed Experimental Protocols

This is a straightforward and widely used gravimetric technique to determine the corrosion rate and inhibition efficiency.^[4]

- **Coupon Preparation:** Metal coupons of specific dimensions (e.g., 2.2 cm × 1.6 cm × 0.2 cm) are mechanically polished using different grades of emery paper, cleaned with distilled water, degreased with a solvent like acetone, dried, and accurately weighed.^{[19][20]}
- **Immersion:** The prepared coupons are then immersed in the corrosive solution with and without the inhibitor at various concentrations for a specified period and temperature.^{[17][19]}
- **Final Measurement:** After the immersion period, the coupons are removed, cleaned to remove corrosion products, washed, dried, and re-weighed.^{[4][17]}
- **Calculation of Inhibition Efficiency (IE%):** $IE\% = [(W_o - W_i) / W_o] \times 100$ Where W_o is the average weight loss in the absence of the inhibitor and W_i is the average weight loss in the presence of the inhibitor.^[19]

This electrochemical technique provides information on the kinetics of anodic and cathodic reactions and helps to classify the inhibitor as anodic, cathodic, or mixed-type.^[21]

- **Electrochemical Cell Setup:** A three-electrode cell is typically used, consisting of the metal sample as the working electrode, a platinum sheet as the counter electrode, and a reference electrode (e.g., Ag/AgCl).^[19]
- **Measurement:** The working electrode is immersed in the test solution (with and without inhibitor) and allowed to stabilize at its open circuit potential (OCP). The potential is then scanned in both anodic and cathodic directions from the OCP at a constant scan rate (e.g., 0.5 mV/s).^[19]
- **Data Analysis:** Corrosion parameters such as corrosion potential (E_{corr}), corrosion current density (i_{corr}), and Tafel slopes (β_a and β_c) are determined by extrapolating the linear portions of the anodic and cathodic curves.^{[17][19]}

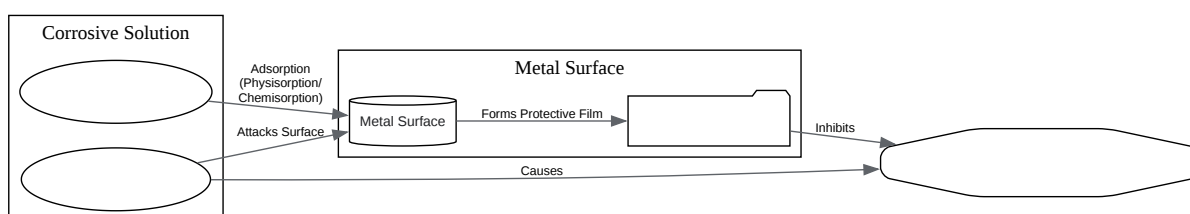
- Calculation of Inhibition Efficiency (IE%): $IE\% = [(i_{corro_0} - i_{corro_i}) / i_{corro_0}] \times 100$ Where i_{corro_0} and i_{corro_i} are the corrosion current densities in the absence and presence of the inhibitor, respectively.[17]

EIS is a non-destructive technique that provides detailed information about the properties of the protective film formed by the inhibitor on the metal surface, including charge transfer resistance and double-layer capacitance.[2][4]

- Electrochemical Cell Setup: The same three-electrode cell as in PDP is used.
- Measurement: The working electrode is stabilized at its OCP in the test solution. A small amplitude AC voltage (e.g., 10 mV) is applied over a wide range of frequencies (e.g., 100 kHz to 10 mHz).[2]
- Data Analysis: The impedance data is often represented as Nyquist or Bode plots. The data is then fitted to an appropriate equivalent electrical circuit to determine parameters like the charge transfer resistance (R_{ct}) and the double-layer capacitance (C_{dl}).[2]
- Calculation of Inhibition Efficiency (IE%): $IE\% = [(R_{ct_i} - R_{ct_0}) / R_{ct_i}] \times 100$ Where R_{ct_i} and R_{ct_0} are the charge transfer resistances in the presence and absence of the inhibitor, respectively.

Signaling Pathways and Adsorption Mechanism

The adsorption of triazole derivatives on a metal surface, leading to corrosion inhibition, can be visualized as a multi-step process.



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Mechanism of corrosion inhibition by triazole derivatives.

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